molecular formula C10H7ClF3N3 B3266843 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 437711-26-7

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B3266843
CAS RN: 437711-26-7
M. Wt: 261.63
InChI Key: GPKGXOXPBCGFFH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been found to have various biological activities, making it a valuable tool in the fields of pharmacology and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). By inhibiting these enzymes, the compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been found to reduce pain and fever in animal models. However, more research is needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine in lab experiments is its cost-effectiveness. The synthesis method is relatively simple and yields a high amount of the compound. Additionally, the compound has been found to have various biological activities, making it a valuable tool in scientific research. However, one limitation of using the compound is that its mechanism of action is not fully understood. Additionally, more research is needed to fully understand the biochemical and physiological effects of the compound.

Future Directions

There are several future directions for the research of 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. One area of research could be the development of more potent derivatives of the compound. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound. Another area of research could be the development of new therapeutic agents based on the compound's activity. Overall, 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has the potential to be a valuable tool in scientific research and the development of new therapeutic agents.

Scientific Research Applications

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been found to have various biological activities, making it a valuable tool in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's.

properties

IUPAC Name

2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3/c11-6-3-1-2-4-7(6)17-9(15)5-8(16-17)10(12,13)14/h1-5H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKGXOXPBCGFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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